(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction of the nitro group yields an amine.
Scientific Research Applications
(1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3s)-3-hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
(1S,3s)-3-hydroxy-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid: The position of the nitro group can influence the compound’s properties and interactions.
Uniqueness
The presence of both the hydroxyl and nitro groups in (1S,3s)-3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid makes it unique compared to similar compounds
Properties
Molecular Formula |
C12H13NO5 |
---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
3-hydroxy-1-(3-methyl-4-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO5/c1-7-4-8(2-3-10(7)13(17)18)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16) |
InChI Key |
JLSQCOJFARIBCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(CC(C2)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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